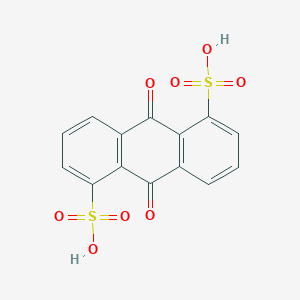

1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-

Description

Properties

IUPAC Name |

9,10-dioxoanthracene-1,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8S2/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTBHAGJSKTDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059448 | |

| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-14-6 | |

| Record name | 9,10-Dihydro-9,10-dioxo-1,5-anthracenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthraquinone-1,5-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Disulfoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dioxoanthracene-1,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-ANTHRAQUINONE-1,5-DISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5461Q8F687 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- (CAS Registry Number: 27690-02-4) is a sulfonated derivative of anthracene that exhibits various biological activities. This compound is primarily studied for its potential applications in pharmaceuticals and environmental science due to its unique chemical structure and properties. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic uses.

- Molecular Formula: C14H8O8S2

- Molecular Weight: 444.51 g/mol

- Structure: The compound features two sulfonic acid groups and a dioxo functional group, contributing to its solubility and reactivity.

Biological Activity Overview

1,5-Anthracenedisulfonic acid has been investigated for various biological activities:

1. Antimicrobial Activity

Studies have indicated that anthracene derivatives possess antimicrobial properties. The sulfonic acid groups enhance solubility in aqueous environments, potentially increasing interaction with microbial membranes. Research has shown that these compounds can inhibit the growth of various bacterial strains.

2. Antioxidant Properties

The antioxidant capacity of 1,5-anthracenedisulfonic acid has been evaluated through various assays. The presence of hydroxyl and carbonyl groups in the structure allows the compound to scavenge free radicals effectively. This property suggests potential applications in preventing oxidative stress-related diseases.

3. Cytotoxicity Studies

Cytotoxic effects have been observed in several cancer cell lines. For instance, studies demonstrate that this compound can induce apoptosis in human cancer cells through the activation of caspase pathways. This indicates a promising avenue for further research into its use as an anticancer agent.

Case Studies

The biological activities of 1,5-anthracenedisulfonic acid are attributed to several mechanisms:

- Membrane Disruption: The amphiphilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation: The compound can generate ROS upon exposure to light or certain conditions, contributing to its cytotoxic effects.

- Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism or signaling pathways, further contributing to its anticancer properties.

Toxicity and Safety

While the biological activities are promising, toxicity assessments are crucial for understanding safety profiles. Studies indicate that while low concentrations exhibit beneficial effects, higher doses may lead to cytotoxicity in non-target cells. Regulatory assessments categorize this compound under moderate hazard levels due to potential environmental impacts.

Scientific Research Applications

Analytical Chemistry

1,5-Anthracenedisulfonic acid is widely used as a reagent in analytical chemistry. Its application in high-performance liquid chromatography (HPLC) allows for the effective separation and analysis of various compounds. The compound can be analyzed using reverse phase HPLC methods, which utilize a mobile phase consisting of acetonitrile and water. For mass spectrometry applications, phosphoric acid is often replaced with formic acid to ensure compatibility .

Table 1: HPLC Analysis Conditions

| Parameter | Condition |

|---|---|

| Mobile Phase | Acetonitrile + Water |

| Alternative for Mass Spec | Formic Acid |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm |

Medicinal Chemistry

The compound has been investigated for its potential biological activities. Derivatives of 9,10-anthracenedione, including amino and diamino-substituted forms, have demonstrated various pharmacological properties such as:

- Antimicrobial Activity : Compounds derived from 1,5-anthracenedisulfonic acid have shown effectiveness against multiple bacterial strains and fungi .

- Anticancer Activity : Certain derivatives are being studied for their ability to inhibit cancer cell growth and are recognized as potential anticancer drugs .

- Antiviral Activity : Research indicates that some derivatives exhibit activity against viruses such as HIV and herpes simplex virus .

Material Science

In materials science, 1,5-anthracenedisulfonic acid is used in the development of dyes and pigments due to its chromophoric properties. It serves as a precursor for synthesizing various anthraquinone dyes which are widely used in textile and polymer industries.

Environmental Applications

The compound has potential applications in environmental monitoring and remediation due to its ability to act as an indicator for metal ions and other pollutants. Its structural characteristics allow it to form complexes with metals, making it useful in analytical methods for detecting heavy metals in environmental samples .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of amino-substituted derivatives of 9,10-anthracenedione against bacterial strains such as Streptococcus pneumoniae and Staphylococcus aureus. The results indicated that specific derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal highlighted the anticancer properties of anthraquinone derivatives derived from 1,5-anthracenedisulfonic acid. These compounds were tested against various cancer cell lines and showed promising results in inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 1,7-Anthracenedisulfonic Acid

The 1,7-isomer (CAS 14395-08-5) shares the same anthraquinone backbone and sulfonic acid substituents but differs in the positions of the sulfonic groups (1 and 7 instead of 1 and 5). Key differences include:

- Molecular Properties : Both isomers have identical molecular formulas (C₁₄H₈O₈S₂), but the spatial arrangement impacts solubility and reactivity. The 1,7-isomer exhibits slightly lower aqueous solubility due to reduced symmetry, affecting crystallization behavior .

- Synthesis : The 1,5-isomer is synthesized via diazonium salt reactions with sulfur dioxide and copper catalysts, whereas the 1,7-isomer requires alternative diazonium intermediates or regioselective sulfonation conditions .

- Applications : The 1,7-isomer is less commonly used in batteries but finds niche roles in specialized dyes and as a chelating agent in analytical chemistry .

Table 1: Comparison of 1,5- and 1,7-Anthracenedisulfonic Acids

Amino- and Hydroxy-Substituted Derivatives

Compounds like 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2,6-anthracenedisulfonic acid (CAS 2861-02-1) introduce additional functional groups, altering reactivity and applications:

- Structural Features: Amino (-NH₂) and hydroxy (-OH) groups increase polarity, enhancing solubility in polar solvents but reducing stability under acidic conditions .

- Analytical Methods : These derivatives require specialized HPLC analysis (e.g., Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase) due to their complex ionization behavior .

- Applications : Used in pharmaceuticals and as biological staining agents, leveraging their redox activity and binding affinity for metal ions .

Naphthalene-Based Analogs: Armstrong Acid (1,5-Naphthalenedisulfonic Acid)

Armstrong Acid (1,5-Naphthalenedisulfonic Acid, CAS 81-04-9) shares the disulfonic acid motif but on a naphthalene backbone:

- Molecular Properties : Smaller aromatic system (C₁₀H₈O₆S₂) results in higher density (1.704 g/cm³) and lower molecular weight (288.3 g/mol) compared to anthracene derivatives .

- Solubility : Less water-soluble than anthracene analogs but dissolves readily in polar organic solvents like dimethylformamide .

- Applications : Predominantly used in dye manufacturing (e.g., phthalocyanines) and as a corrosion inhibitor in water treatment .

Table 2: Anthracene vs. Naphthalene Disulfonic Acids

Preparation Methods

Sulfonation of Anthracene Derivatives

The foundational step in synthesizing 1,5-anthracenedisulfonic acid involves the sulfonation of anthracene or its derivatives. Industrial methods often employ sulfur trioxide (SO₃) as the sulfonating agent due to its high reactivity and selectivity for the 1,5-positions. The reaction is typically conducted in inert organic solvents such as dichloromethane or chlorobenzene to mitigate side reactions.

Key parameters include:

Oxidation to the Anthraquinone Structure

The 9,10-dihydro-9,10-dioxo moiety is introduced via oxidation of the central anthracene ring. Common oxidizing agents include nitric acid (HNO₃) or sodium nitrate (NaNO₃) under acidic conditions. This step converts the anthracene backbone into an anthraquinone, critical for the compound’s redox activity.

Reaction conditions:

-

Temperature : 50–150°C under pressurized systems to accelerate oxidation.

-

Catalysts : Magnesium chloride (MgCl₂) buffers the pH, preventing over-oxidation.

Neutralization and Isolation of the Disodium Salt

Neutralization with Alkali Hydroxides

The sulfonic acid groups are neutralized using sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to yield the disodium salt. This step enhances water solubility and stabilizes the compound for subsequent applications.

Critical considerations :

Crystallization and Purification

The disodium salt is isolated via recrystallization from hot water , which removes impurities like unreacted sulfonic acids or sodium sulfate (Na₂SO₄).

Purification protocol :

-

Continuous extraction with water to separate insoluble byproducts.

-

Double recrystallization at 80–100°C to achieve >95% purity.

Alternative Synthetic Approaches

Direct Sulfonation of Anthraquinone

In a streamlined approach, anthraquinone is directly sulfonated using oleum (fuming sulfuric acid) at elevated temperatures. This method bypasses the oxidation step but requires stringent control to avoid polysulfonation.

Advantages :

Hydrothermal Synthesis

Emerging methods utilize hydrothermal reactors to enhance reaction efficiency. By conducting sulfonation and oxidation in superheated water (200–300°C), researchers achieve faster reaction times and reduced solvent waste.

Industrial-Scale Production Insights

Patent-Evaluated Workflows

A patented process (EP0118832B1) highlights the use of neutral aqueous sulfonation mixtures for large-scale synthesis:

Lime Melt Process for Byproduct Management

In a complementary method (US4002654A), the lime melt technique converts sulfonic acid salts to dihydroxyanthraquinones. While primarily for downstream products, this process underscores the importance of buffer agents (e.g., MgCl₂) in maintaining reaction integrity.

Challenges and Optimization Strategies

Impurity Control

Q & A

Basic Question: What are the established synthesis methods for 1,5-anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, and how are intermediates purified?

Methodological Answer:

The compound is synthesized via sulfonation of anthraquinone derivatives. For example, 1,5-dihydroxyanthraquinone undergoes sulfonation with concentrated sulfuric acid at 120–150°C, introducing sulfonic acid groups at the 1,5-positions . Reaction conditions (temperature, stoichiometry) are critical to avoid over-sulfonation. Intermediates are purified via recrystallization in aqueous ethanol or ion-exchange chromatography to isolate the disodium salt (CAS 853-67-8) . Structural confirmation requires NMR to verify sulfonate group positions and FT-IR for characteristic S=O stretching (1150–1250 cm⁻¹) .

Basic Question: Which analytical techniques are optimal for characterizing 1,5-anthracenedisulfonic acid derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments and sulfonate substitution patterns. For example, deshielded protons near sulfonate groups appear downfield (δ 8.5–9.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., m/z 412.29 for disodium salt) and fragmentation patterns .

- UV-Vis Spectroscopy : Anthraquinone cores exhibit strong absorbance at 250–300 nm (π→π* transitions), with shifts indicating substituent effects .

Advanced Question: How does pH influence the stability of 1,5-anthracenedisulfonic acid in aqueous solutions?

Methodological Answer:

The compound’s sulfonate groups confer high water solubility but degrade under extreme pH. In acidic conditions (pH < 2), protonation may precipitate the free acid form, while alkaline conditions (pH > 10) promote hydrolysis of the anthraquinone core. Stability studies using HPLC at varying pH (2–12) show >90% integrity at pH 5–8 over 72 hours . Decomposition products include 1,5-dihydroxyanthraquinone (detected via LC-MS) due to desulfonation .

Advanced Question: What role does this compound play in synthesizing functional dyes?

Methodological Answer:

It serves as a precursor for sulfonated anthraquinone dyes (e.g., C.I. Solvent Blue 74). Key steps:

Nitration : Introduce nitro groups at 4,8-positions using HNO₃/H₂SO₄, monitored by TLC .

Reduction : Catalytic hydrogenation converts nitro to amino groups, forming intermediates for azodyes .

Coupling : Diazotization with aromatic amines yields dyes with λₐₜₜ ≥ 600 nm, characterized by spectrophotometry .

Derivatives exhibit enhanced solubility and chromophore stability compared to non-sulfonated analogs .

Advanced Question: How does the electronic structure of 1,5-anthracenedisulfonic acid affect its redox behavior?

Methodological Answer:

The anthraquinone core undergoes reversible two-electron reduction to the hydroquinone form, studied via cyclic voltammetry (CV). Sulfonate groups electron-withdraw, shifting reduction potentials (E₁/₂) by +0.15 V compared to unsubstituted anthraquinone. In buffered aqueous solutions (pH 7), E₁/₂ ≈ -0.45 V vs. Ag/AgCl, with diffusion-controlled kinetics (ΔEₚ < 60 mV) . Applications include redox-active mediators in bioelectrochemical systems .

Advanced Question: What methodologies resolve structural ambiguities in nitro- or amino-substituted derivatives?

Methodological Answer:

- X-ray Crystallography : Resolves regiochemistry of nitro groups (e.g., 4,8-dinitro derivatives, CAS 93965-09-4) .

- HPLC-MS/MS : Differentiates isomers using retention times and fragmentation patterns (e.g., 1,5- vs. 2,6-disulfonated analogs) .

- DSC/TGA : Assess thermal stability; nitro derivatives decompose exothermically above 200°C, while sulfonates show higher thermal resistance .

Advanced Question: What are the photodegradation pathways of this compound under UV exposure?

Methodological Answer:

UV irradiation (254 nm) induces anthraquinone ring cleavage, forming phthalic acid derivatives, confirmed by GC-MS. Quantum yield studies (ϕ ≈ 0.02 in aqueous solutions) suggest singlet oxygen generation, implicating Type II photodynamic mechanisms . Stabilizers like TiO₂ nanoparticles reduce degradation rates by 40% via UV screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.